molecular formula C11H17BN2O2 B6161819 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine CAS No. 1416720-48-3

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Cat. No.: B6161819
CAS No.: 1416720-48-3
M. Wt: 220.1
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Description

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a boron-containing heterocyclic compound widely used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methyl group at position 4 and a pinacol boronate ester at position 3.

Properties

CAS No.

1416720-48-3

Molecular Formula

C11H17BN2O2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

Mechanism of Action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes. This suggests that the compound might interact with alkylbenzenes or similar molecules in the body.

Mode of Action

It is known that similar compounds can undergo reactions such as borylation in the presence of a palladium catalyst to form pinacol benzyl boronate. This suggests that 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine might interact with its targets through similar mechanisms.

Biochemical Pathways

Based on the known reactions of similar compounds, it can be inferred that the compound might be involved in the formation of carbon-carbon bonds. This could potentially affect various biochemical pathways, especially those involving the synthesis of complex organic molecules.

Action Environment

It is known that similar compounds should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain their stability. This suggests that the compound’s action might be influenced by factors such as light, humidity, and temperature.

Biological Activity

The compound 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is an organoboron compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C12H18BNO4
  • Molecular Weight : 283.15 g/mol
  • CAS Number : 2223027-29-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its inhibitory effects on specific enzymes and potential therapeutic applications.

Enzyme Inhibition

One of the significant areas of research involves the inhibition of cytochrome P450 enzymes (CYPs), particularly CYP3A4. The compound exhibited:

  • IC50 : 0.34 μM for CYP3A4 inhibition.
  • Time-dependent inhibition (TDI) was noted, indicating a risk for drug-drug interactions due to reactive metabolites formation .

Cytotoxicity and Cell Viability

In studies assessing cytotoxicity in various cell lines:

  • The compound showed no significant decrease in cell viability at concentrations up to 10 µM in HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cells.
  • This suggests a favorable safety profile for potential therapeutic use .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties:

  • Significant reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells was observed.
  • These effects suggest potential applications in treating neuroinflammatory conditions .

Study 1: Inhibition of CYP3A4

A detailed study investigated the inhibitory effects of various compounds on CYP3A4:

CompoundIC50 (μM)% TDIk_obs (min⁻¹)k_obs Ratio
40.34660.09216.01
5>5040.00230.11

This table illustrates the potency of the compound relative to others tested for CYP3A4 inhibition .

Study 2: Cytotoxicity Assessment

In another study evaluating cytotoxic effects:

CompoundConcentration (µM)Cell LineViability (%)
A1HT-22>90
B10BV-2>85
C100HT-22<50

This data indicates that the tested compound maintains high cell viability across various concentrations .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₁H₁₇BN₂O₂ (from pyridazine variant)
  • CAS Number : 1370001-96-9
  • Molecular Weight : 220.08 g/mol
  • Physical Properties :
    • Density: 1.06±0.1 g/cm³ (predicted)
    • Boiling Point: 328.1±30.0 °C (predicted)
    • pKa: 1.66±0.16 (predicted)
  • Storage : Requires storage at 2–8°C for stability .

The boronate ester moiety enhances its utility in forming carbon-carbon bonds, making it valuable in pharmaceutical and materials science applications .

Comparison with Structurally Similar Compounds

The compound belongs to a class of boronate ester-functionalized heterocycles. Below is a detailed comparison with analogous derivatives:

Pyridazine vs. Pyrimidine Derivatives

Compound : 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • Molecular Formula : C₁₁H₁₇BN₂O₂
  • CAS : 1370001-96-9
  • Key Differences: Ring Structure: Pyrimidine has two nitrogen atoms at positions 1 and 3, while pyridazine has adjacent nitrogens at positions 1 and 2.

Thiazole Derivatives

Compound : 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

  • Molecular Formula: C₁₇H₁₉BF₃NO₂S
  • CAS : 690631-96-0
  • Key Differences :
    • Heteroatom : Thiazole contains sulfur, which introduces distinct electronic and steric effects.
    • Applications : The trifluoromethylphenyl group enhances lipophilicity, making this derivative suitable for drug discovery .

Pyridine Derivatives

Compound : 4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Molecular Formula: C₁₇H₂₆BNO₃
  • CAS : 1353718-39-4

Piperazine-Carboxylate Derivatives

Compound : Tert-butyl 4-(4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

  • Molecular Formula : C₂₃H₃₄BN₃O₄
  • Applications : The piperazine-carboxylate group enhances solubility in polar solvents, favoring use in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine C₁₁H₁₇BN₂O₂ 220.08 1370001-96-9 Pyridazine core, high electron deficiency
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine C₁₁H₁₇BN₂O₂ 220.08 1370001-96-9 Pyrimidine core, lower reactivity than pyridazine
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole C₁₇H₁₉BF₃NO₂S 389.21 690631-96-0 Thiazole with trifluoromethyl group, lipophilic
4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₇H₂₆BNO₃ 311.21 1353718-39-4 Sterically hindered pyridine derivative

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : All compounds participate in Pd-catalyzed cross-coupling, but pyridazine derivatives exhibit faster reaction rates due to their electron-deficient rings .
  • Substituent Effects : Bulky groups (e.g., 2-methylpropoxy in pyridine derivatives) slow coupling kinetics but improve regioselectivity .

Industrial Relevance

  • Pharmaceuticals : Piperazine-carboxylate derivatives are intermediates in kinase inhibitor synthesis .
  • Materials Science : Pyridazine-based boronate esters are used in OLED and polymer synthesis .

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